2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate
Overview
Description
Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds related to "2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate" have been synthesized and tested for their antibacterial activity. For instance, certain derivatives have been explored for their potential in creating new antibacterial agents due to their chemical structures and interactions with bacterial cells. This suggests that compounds with similar structures could be researched further for their antibacterial properties (Mogilaiah et al., 2009).
Interaction with Serum Albumin
The interactions between similar compounds and serum albumin have been investigated, highlighting their potential in medical and biochemical applications. These studies could provide a basis for understanding how "2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate" might interact with proteins, offering insights into its pharmacokinetic properties or potential use in drug delivery systems (Cui et al., 2006).
Antimicrobial Evaluation
Research on related compounds includes the synthesis and evaluation of their antimicrobial properties. This indicates the potential for "2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate" and similar compounds to be used in developing new antimicrobial agents, possibly offering new approaches to tackling resistant strains of bacteria (Goněc et al., 2016).
Corrosion Inhibition
In the field of materials science, similar compounds have been studied for their role as corrosion inhibitors. This suggests a potential application for "2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate" in protecting metals from corrosion, particularly in acidic environments. Understanding the molecular interactions and efficacy of such compounds can lead to improved corrosion protection strategies (Saraswat & Yadav, 2020).
properties
IUPAC Name |
[3-[(4-chlorophenyl)carbamoyl]naphthalen-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c1-12(22)24-18-11-14-5-3-2-4-13(14)10-17(18)19(23)21-16-8-6-15(20)7-9-16/h2-11H,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHDDLDQONYNHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232972 | |
Record name | 2-(N-(p-Chlorophenyl)carbamoyl)-3-naphthyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate | |
CAS RN |
84100-15-2 | |
Record name | 3-(Acetyloxy)-N-(4-chlorophenyl)-2-naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84100-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(N-(p-Chlorophenyl)carbamoyl)-3-naphthyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084100152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(N-(p-Chlorophenyl)carbamoyl)-3-naphthyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[N-(p-chlorophenyl)carbamoyl]-3-naphthyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66B2RBU5E4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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